Cas no 90537-30-7 (3-chloro-4,5-dimethoxybenzonitrile)

3-Chloro-4,5-dimethoxybenzonitrile is a substituted benzonitrile derivative featuring chloro and dimethoxy functional groups. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its versatile reactivity. The electron-withdrawing nitrile group and electron-donating methoxy substituents contribute to its utility in cross-coupling reactions and nucleophilic substitutions. Its well-defined structure and stability under various conditions make it suitable for controlled functionalization. The compound is typically handled under standard laboratory conditions, with attention to compatibility in reactions involving strong bases or reducing agents. It is available in high purity for research and industrial applications.
3-chloro-4,5-dimethoxybenzonitrile structure
90537-30-7 structure
Product Name:3-chloro-4,5-dimethoxybenzonitrile
CAS No:90537-30-7
MF:C9H8ClNO2
MW:197.618321418762
CID:818474
PubChem ID:838329
Update Time:2025-06-09

3-chloro-4,5-dimethoxybenzonitrile Chemical and Physical Properties

Names and Identifiers

    • Benzonitrile, 3-chloro-4,5-dimethoxy-
    • 3-chloro-4,5-dimethoxybenzonitrile
    • 3-Chlor-4,5-dimethoxy-benzonitril
    • 3-chloro-4,5-dimethoxy-benzonitrile
    • 5-Chlor-3.4-dimethoxy-benzoesaeure-nitril
    • 5-chloro-3,4-dimethoxybenzonitrile
    • 5-Chlorveratronitril
    • Z57756597
    • SCHEMBL524326
    • 90537-30-7
    • AT33453
    • AKOS000304955
    • CS-0302563
    • EN300-13979
    • DTXSID60356939
    • 3-Chloro-4,5-dimethoxybenzonitrile, 97%
    • 3-CHLOROVERATRONITRILE
    • 3-CHLORO-4 5-DIMETHOXYBENZONITRILE 97
    • STK397521
    • AN-655/41475894
    • MDL: MFCD02256340
    • Inchi: 1S/C9H8ClNO2/c1-12-8-4-6(5-11)3-7(10)9(8)13-2/h3-4H,1-2H3
    • InChI Key: FYVNQNKFUPQFLQ-UHFFFAOYSA-N
    • SMILES: ClC1=CC(C#N)=CC(=C1OC)OC

Computed Properties

  • Exact Mass: 197.02400
  • Monoisotopic Mass: 197.0243562g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 213
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 2.2
  • Topological Polar Surface Area: 42.2Ų

Experimental Properties

  • Color/Form: White crystals
  • Melting Point: 101-105 °C (lit.)
  • PSA: 42.25000
  • LogP: 2.22888

3-chloro-4,5-dimethoxybenzonitrile Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H317
  • Warning Statement: P280
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 43
  • Safety Instruction: 36/37
  • Hazardous Material Identification: Xi
  • Risk Phrases:R43

3-chloro-4,5-dimethoxybenzonitrile Customs Data

  • HS CODE:2926909090
  • Customs Data:

    China Customs Code:

    2926909090

    Overview:

    2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

3-chloro-4,5-dimethoxybenzonitrile Pricemore >>

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Additional information on 3-chloro-4,5-dimethoxybenzonitrile

Introduction to 3-chloro-4,5-dimethoxybenzonitrile (CAS No. 90537-30-7)

3-chloro-4,5-dimethoxybenzonitrile, identified by its Chemical Abstracts Service (CAS) number 90537-30-7, is a significant intermediate in the realm of organic synthesis and pharmaceutical development. This compound belongs to the class of benzonitrile derivatives, characterized by a benzene ring substituted with a nitrile group and chloro as well as methoxy functional groups. The strategic placement of these substituents imparts unique reactivity and makes it a valuable building block for the synthesis of more complex molecules.

The structure of 3-chloro-4,5-dimethoxybenzonitrile consists of a phenyl ring where the third position is occupied by a chlorine atom, while the fourth and fifth positions bear methoxy groups. The nitrile group at the core of the molecule enhances its utility in various synthetic pathways, particularly in nucleophilic addition reactions. This structural motif is highly sought after in medicinal chemistry due to its ability to serve as a precursor for biologically active compounds.

In recent years, there has been growing interest in benzonitrile derivatives for their potential applications in drug discovery. The presence of electron-withdrawing and electron-donating groups on the benzene ring allows for fine-tuning of electronic properties, which is crucial for modulating biological activity. 3-chloro-4,5-dimethoxybenzonitrile has emerged as a key intermediate in the synthesis of molecules targeting various therapeutic areas, including oncology, neurology, and anti-inflammatory treatments.

One of the most compelling aspects of 3-chloro-4,5-dimethoxybenzonitrile is its role in constructing heterocyclic compounds. Heterocycles are prevalent in many pharmacologically active agents due to their ability to mimic natural products and interact with biological targets in specific ways. The nitrile group can be further functionalized into amides, carboxylic acids, or other nitrogen-containing heterocycles, broadening its synthetic utility. This adaptability has made it a favorite among synthetic chemists working on complex molecular architectures.

Recent advancements in drug development methodologies have highlighted the importance of efficient and scalable synthetic routes. 3-chloro-4,5-dimethoxybenzonitrile has been utilized in multi-step syntheses that lead to novel therapeutic entities. For instance, researchers have leveraged its reactivity to develop inhibitors of enzymes involved in cancer progression. The chlorine and methoxy groups provide handles for further modifications via cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings, enabling the introduction of aryl or amino groups at desired positions.

The pharmaceutical industry has also explored 3-chloro-4,5-dimethoxybenzonitrile as a precursor for small-molecule drugs with neurological effects. By incorporating this scaffold into molecules designed to interact with neurotransmitter receptors or ion channels, scientists have identified compounds with potential benefits in treating conditions like Alzheimer's disease and Parkinson's disease. The ability to derivatize the nitrile group into pharmacophores that modulate neuronal activity underscores its significance in this field.

In addition to its medicinal applications, 3-chloro-4,5-dimethoxybenzonitrile finds utility in materials science and agrochemical research. Its structural features make it suitable for synthesizing dyes, polymers, and specialty chemicals that exhibit unique physical properties. For example, derivatives of this compound have been investigated for their photochemical behavior and potential use in organic electronics.

The synthesis of 3-chloro-4,5-dimethoxybenzonitrile itself is an area of active research. Modern synthetic strategies focus on optimizing yields and minimizing waste while maintaining high purity standards required for pharmaceutical applications. Catalytic methods have been particularly effective in facilitating key transformations involving this intermediate. Advances in green chemistry principles have also influenced how this compound is produced, with efforts to employ solvent-free reactions or biocatalysis where feasible.

The chemical reactivity of 3-chloro-4,5-dimethoxybenzonitrile allows it to participate in a wide range of transformations that are not limited to nucleophilic additions at the nitrile group. For instance, palladium-catalyzed coupling reactions enable the introduction of diverse aryl moieties onto the benzene ring adjacent to the nitrile functionality. This flexibility has been exploited to create libraries of compounds for high-throughput screening (HTS) programs aimed at identifying novel drug candidates.

Recent publications highlight the use of 3-chloro-4,5-dimethoxybenzonitrile in designing kinase inhibitors, which are critical targets in oncology research. By modifying the substituents on this scaffold—such as altering the methoxy groups or introducing additional rings—the researchers can fine-tune binding affinity and selectivity against specific kinases implicated in cancer cell proliferation. Such tailored approaches underscore how intermediates like this contribute to precision medicine efforts.

The role of computational chemistry in understanding and predicting the behavior of 3-chloro-4,5-dimethoxybenzonitrile cannot be overstated. Molecular modeling techniques have helped elucidate how different conformations arise from its structure and how these conformations influence reactivity during synthetic transformations. Such insights are invaluable for guiding experimental design and optimizing reaction conditions.

In conclusion,3-chloro-4,5-dimethoxybenzonitrile (CAS No. 90537-30-7) represents a versatile intermediate with broad applicability across multiple scientific disciplines. Its unique structural features enable diverse synthetic pathways that yield biologically relevant molecules for therapeutic use as well as functional materials for industrial applications. As research continues to uncover new possibilities enabled by this compound,its importance will likely grow further within both academic circles and industrial settings alike.

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